![molecular formula C15H12N4S B2527705 1,3-Dimethylimidazo[4,5-b]phenazine-2-thione CAS No. 1684452-73-0](/img/structure/B2527705.png)
1,3-Dimethylimidazo[4,5-b]phenazine-2-thione
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Description
1,3-Dimethylimidazo[4,5-b]phenazine-2-thione is a chemical compound with the molecular formula C15H12N4S and a molecular weight of 280.35 . It belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound and its analogs is an active area of research. The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .Molecular Structure Analysis
The molecular structure of 1,3-Dimethylimidazo[4,5-b]phenazine-2-thione has been characterized by single crystal X-ray diffraction analysis . The S-bonding of the compound to I2 is described as a donor–acceptor interaction in which I2 acts as an acceptor through the σ* (I–I) orbital resulting in an electronic charge transfer from the thioamide moiety .Chemical Reactions Analysis
The compound has been used as a specific hypochlorite conjugate in a fluorescence-based method for the detection of airborne hypochlorous acid (HOCl) vapor . It reacts efficiently with hypochlorite to yield fluorescent imidazolium ions .Physical And Chemical Properties Analysis
The predicted boiling point of 1,3-Dimethylimidazo[4,5-b]phenazine-2-thione is 486.5±41.0 °C and its predicted density is 1.46±0.1 g/cm3 . The predicted pKa is 1.55±0.20 .Mechanism of Action
properties
IUPAC Name |
1,3-dimethylimidazo[4,5-b]phenazine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-18-13-7-11-12(8-14(13)19(2)15(18)20)17-10-6-4-3-5-9(10)16-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBASANZKWODNJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=NC4=CC=CC=C4N=C3C=C2N(C1=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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